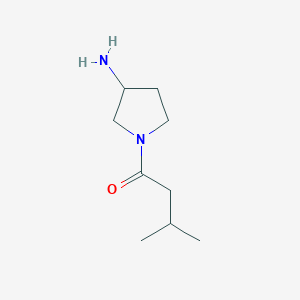

1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one

Description

1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one is a pyrrolidine-derived ketone featuring a 3-aminopyrrolidine moiety linked to a branched 3-methylbutanone chain. The 3-methylbutanone group contributes to its lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

CAS No. |

833483-48-0 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-3-methylbutan-1-one |

InChI |

InChI=1S/C9H18N2O/c1-7(2)5-9(12)11-4-3-8(10)6-11/h7-8H,3-6,10H2,1-2H3 |

InChI Key |

ARGWATMGTQYFJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)N1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutan-1-one with 3-aminopyrrolidine under specific reaction conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product.

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of high-purity 1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one.

Chemical Reactions Analysis

1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The aminopyrrolidine moiety allows for nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one has a wide range of scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.

Medicine: Its potential as a drug candidate is explored for various therapeutic areas, including anti-inflammatory, anticancer, and antiviral treatments.

Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The aminopyrrolidine moiety can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding. Additionally, the compound can influence signaling pathways by interacting with receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

1-(3-Aminopyrrolidin-1-yl)propan-1-one (CAS 833483-46-8)

- Structure: Shorter carbon chain (propanone vs. butanone) and identical 3-aminopyrrolidine group.

- Properties: Molecular weight = 142.2 g/mol (vs. 184.3 g/mol for the target compound).

- Applications: Not explicitly stated, but its structural simplicity suggests utility as a synthetic intermediate in medicinal chemistry.

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methylbutan-1-one (CAS 1032684-85-7)

- Structure: Features a methoxymethyl substituent on the pyrrolidine ring and an additional amino group on the butanone chain.

- Properties: The methoxymethyl group enhances solubility in polar solvents compared to the target compound. The amino group introduces chirality, which may influence receptor binding specificity .

- Applications : Used in enantioselective synthesis and as a building block for bioactive molecules.

Piperidine-Based Analogs

1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one (CAS 1061458-59-0)

- Structure : Replaces pyrrolidine with a six-membered piperidine ring containing a bromomethyl group.

- Properties : Molecular weight = 262.19 g/mol. The bromine atom increases reactivity (e.g., in nucleophilic substitutions), enabling further functionalization. Piperidine’s larger ring size may alter conformational flexibility compared to pyrrolidine .

- Applications : Intermediate in synthesizing brominated pharmaceuticals or agrochemicals.

(S)-1-(3-(((4-Amino-2,2-dioxido-1H-benzothiazole-2-yl)methyl)amino)propyl)-2-methyl-6-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide

- Structure : Complex hybrid with a benzothiazole-pyrazole core and a piperidine-linked ketone.

- Properties : Extended aromatic system enhances UV absorption and stability. The sulfonamide group introduces acidity, contrasting with the basic amine in the target compound .

- Applications : Evaluated as a flavoring agent, highlighting divergent roles compared to the pyrrolidine-based target compound .

Aromatic Ketone Derivatives

1-(3-Methoxyphenyl)-3-methylbutan-1-one (CAS 1183770-52-6)

- Structure : Aromatic methoxyphenyl group replaces the pyrrolidine ring.

- Properties : Boiling point = 274.4°C (predicted), density = 0.986 g/cm³. The aromatic ring increases thermal stability but reduces solubility in aqueous media compared to the target compound .

- Applications : Used in fragrance and flavor industries due to its aromatic profile.

1-(4-Methoxyphenyl)-3-methylbutan-1-one (CAS 82938-20-3)

- Structure : Methoxy group at the para position on the phenyl ring.

- Properties : Similar to the meta-substituted analog but with altered electronic effects (para substitution enhances resonance stabilization) .

- Applications : Intermediate in organic synthesis, particularly for methoxy-containing compounds.

Key Comparative Data

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|

| 1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one | 184.3 | 3-Aminopyrrolidine, 3-methylbutanone | Pharmaceutical intermediates |

| 1-(3-Aminopyrrolidin-1-yl)propan-1-one | 142.2 | 3-Aminopyrrolidine, propanone | Synthetic building block |

| 1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one | 262.19 | Piperidine, bromomethyl, butanone | Halogenated intermediates |

| 1-(3-Methoxyphenyl)-3-methylbutan-1-one | 192.25 | Methoxyphenyl, butanone | Flavoring agents |

Research Findings and Functional Implications

- Bioactivity: Pyrrolidine/piperidine-ketone hybrids often exhibit CNS activity due to amine-mediated receptor interactions. For example, 1-(3-aminopyrrolidin-1-yl)propan-1-one’s smaller size may favor blood-brain barrier penetration .

- Solubility: The methoxymethyl group in (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methylbutan-1-one improves aqueous solubility, critical for oral bioavailability in drug candidates .

- Synthetic Utility : Brominated analogs like 1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one serve as versatile intermediates for cross-coupling reactions .

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one, also known as a derivative of pyrrolidine, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molar Mass : Approximately 168.24 g/mol

The presence of an amino group and a ketone functional group suggests potential interactions with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacological effects.

Research indicates that 1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions could lead to significant effects on mood regulation and cognitive function, making it a candidate for further investigation in psychiatric applications.

Potential Biological Targets

| Target | Interaction Type | Significance |

|---|---|---|

| Dopamine Receptors | Agonist/Antagonist | Modulation of mood and behavior |

| Serotonin Receptors | Agonist | Potential antidepressant effects |

| Enzymes | Inhibition | Impact on metabolic pathways |

In Vitro Studies

In vitro studies have demonstrated that 1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one exhibits cytotoxic activity against various cancer cell lines. For instance, research using the MTT assay indicated that the compound significantly reduces cell viability in HL-60 leukemia cells, suggesting pro-apoptotic effects.

Case Study: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of the compound on HL-60 cells:

- Concentration Tested : 1.35 µM and 1.8 µM

- Results :

- Control Group Apoptosis: 1.4%

- Treated Group Apoptosis at 1.35 µM: 20.6%

- Treated Group Apoptosis at 1.8 µM: 26.4%

This data underscores the compound's potential as an anticancer agent through apoptosis induction via caspase activation .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of 1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one. Preliminary findings suggest moderate bioavailability with potential neurotoxic effects at high concentrations, necessitating further toxicological assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.